molecular formula C26H26N2O3 B4033453 8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No.: B4033453
M. Wt: 414.5 g/mol
InChI Key: AASNOXGXPKWRNE-UHFFFAOYSA-N
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Description

8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19434270 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Derivatives

Various derivatives of benzo[c]phenanthridine have been synthesized to study their structure-activity relationships, particularly focusing on antitumor alkaloids like fagaronine and nitidine. These compounds have been evaluated for their cytotoxicity and antitumor properties, shedding light on the intricate balance between cytotoxicity and topoisomerase poisoning properties (Janin et al., 1993).

Electroluminescence in Organic Compounds

The development of materials for red electroluminescent devices has been explored through the synthesis of novel ligands and their europium (III) complexes. Such research underscores the potential of these compounds in improving the efficiency and color purity of light-emitting devices, suggesting possible applications of similar compounds in optoelectronic technologies (Gao et al., 2003).

DNA Binding and Anticancer Research

Studies on mixed polypyridyl ruthenium(II) complexes reveal their intercalative DNA-binding properties. This research contributes to understanding how such compounds can interact with DNA, offering insights into their potential use in anticancer therapy or as tools in molecular biology (Liu et al., 2001).

Synthesis of Rare Earth Complexes

The synthesis and characterization of rare earth complexes with aromatic acids and 1,10-phenanthroline highlight the luminescent properties of these compounds. Such research demonstrates the versatility of phenanthroline derivatives in creating materials with specific luminescent characteristics, potentially useful in sensors, imaging, and lighting applications (Zhao et al., 2008).

Heterogeneous Catalysis

A phenanthroline-functionalized porous aromatic framework has shown a highly catalytic effect on tandem reactions, leading to the synthesis of 2-aminobenzothiazole derivatives. This indicates the potential of structurally similar compounds in catalysis, offering environmentally friendly solutions for organic synthesis (Yue et al., 2020).

Properties

IUPAC Name

8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-31-22-12-15(7-10-20(22)29)25-24-17(13-26(2,3)14-21(24)30)23-16-6-5-11-27-18(16)8-9-19(23)28-25/h5-12,25,28-29H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNOXGXPKWRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=C4C=CC=N5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 2
Reactant of Route 2
8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 3
Reactant of Route 3
8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 4
Reactant of Route 4
8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 5
8-(3-ethoxy-4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

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